

(1-Hydroxycyclohexyl)acetyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (1-hydroxycyclohexyl)acetyl-CoA

Cat. No.: B1251529

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexyl)acetyl-CoA is a synthetic acyl-coenzyme A (acyl-CoA) analog that has become available as a tool for biochemical and pharmacological research. While its existence as a naturally occurring metabolite has not been documented in publicly available scientific literature, its structure suggests a potential role as an intermediate or an inhibitor in the metabolism of xenobiotics containing a cyclohexyl moiety. This guide provides a comprehensive overview of the known properties of **(1-hydroxycyclohexyl)acetyl-CoA**, explores its potential biological context based on related metabolic pathways, and presents hypothetical experimental applications for its use in research.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(1-hydroxycyclohexyl)acetyl-CoA** have been compiled from various chemical supplier databases. A summary of these properties is presented in Table 1.

Property	Value	Source
CAS Number	880544-92-3	[1][2]
Molecular Formula	C29H48N7O18P3S	[1][2]
Molecular Weight	907.71 g/mol	[1][2]
Classification	3-Hydroxyacyl-CoA	[1][2]

Potential Biological Significance and Metabolic Context

The biological relevance of **(1-hydroxycyclohexyl)acetyl-CoA** is likely rooted in the metabolism of xenobiotics, particularly compounds containing a cyclohexane ring, which are common in pharmaceuticals and industrial chemicals[3]. The metabolic processing of such compounds often involves oxidation reactions catalyzed by cytochrome P450 enzymes and subsequent steps that can include the formation of acyl-CoA derivatives[4][5][6].

A key study investigating the metabolism of dodecylcyclohexane and cyclohexylacetic acid provides a plausible context for the formation of a molecule like **(1-hydroxycyclohexyl)acetyl-CoA**[7]. In this research, the glycine conjugate of 1-hydroxy-cyclohexylacetic acid was identified as a urinary metabolite. The study provided evidence that the hydroxylation of cyclohexylacetic acid at the 1-position is a mitochondrial process that requires the activation of cyclohexylacetic acid to its acyl-CoA form. This hydroxylation is thought to occur as a consequence of a blockage in the β -oxidation pathway, where the bulky cyclohexane ring hinders the action of hydroxyacyl-CoA dehydrogenase[7].

Based on this, a hypothetical metabolic pathway leading to the formation of **(1-hydroxycyclohexyl)acetyl-CoA** from a xenobiotic precursor is proposed below.



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Figure 1: Hypothetical metabolic pathway for the formation of **(1-hydroxycyclohexyl)acetyl-CoA**.

Hypothetical Experimental Applications

Given its structure as a 3-hydroxyacyl-CoA analog, **(1-hydroxycyclohexyl)acetyl-CoA** could be a valuable tool for investigating enzymes involved in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases (HADs)[8][9][10]. These enzymes catalyze the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a crucial step in β -oxidation[11][12]. The bulky cyclohexyl group at the 3-position may make **(1-hydroxycyclohexyl)acetyl-CoA** a substrate, an inhibitor, or a specific probe for these enzymes.

Investigating the Inhibitory Potential on 3-Hydroxyacyl-CoA Dehydrogenase

A key research question would be to determine if **(1-hydroxycyclohexyl)acetyl-CoA** acts as an inhibitor of a specific 3-hydroxyacyl-CoA dehydrogenase. Below is a detailed experimental protocol to investigate this hypothesis.

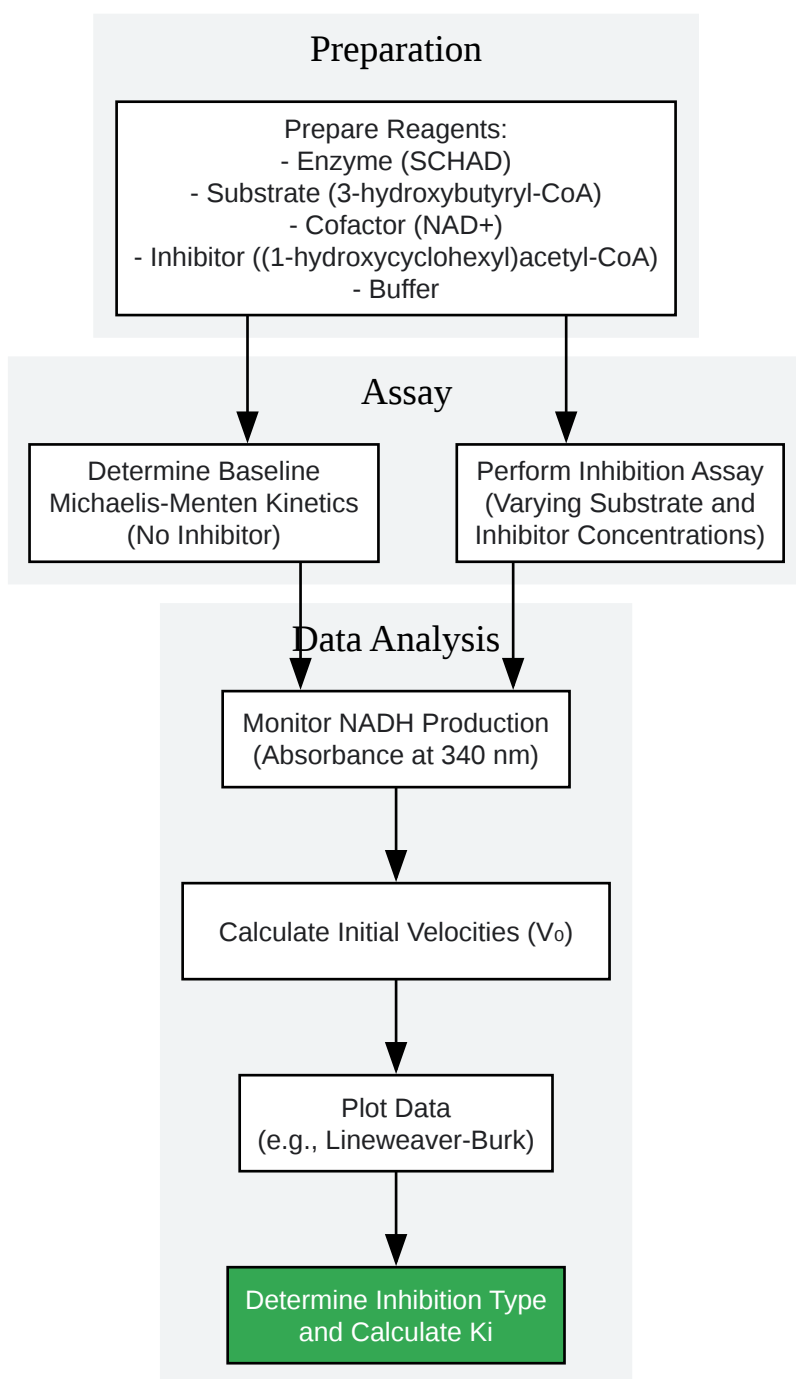
Objective: To determine the inhibitory effect and kinetics of **(1-hydroxycyclohexyl)acetyl-CoA** on a purified 3-hydroxyacyl-CoA dehydrogenase (e.g., human short-chain 3-hydroxyacyl-CoA dehydrogenase, SCHAD).

Materials:

- Purified recombinant human SCHAD
- (S)-3-hydroxybutyryl-CoA (substrate)
- NAD⁺ (cofactor)
- **(1-Hydroxycyclohexyl)acetyl-CoA** (potential inhibitor)
- Tris-HCl buffer (pH 7.5)
- Spectrophotometer capable of reading absorbance at 340 nm
- 96-well UV-transparent microplates

Procedure:

- Enzyme Activity Assay:
 - Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, NAD⁺, and varying concentrations of the substrate, (S)-3-hydroxybutyryl-CoA.
 - Initiate the reaction by adding a fixed concentration of SCHAD.
 - Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot.
 - Repeat for a range of substrate concentrations to determine the Michaelis-Menten kinetics (K_m and V_{max}) of the enzyme for its natural substrate.
- Inhibition Assay:
 - Perform the enzyme activity assay as described above, but in the presence of several fixed concentrations of **(1-hydroxycyclohexyl)acetyl-CoA**.
 - For each inhibitor concentration, vary the substrate concentration to generate a full kinetic dataset.
 - Include a control with no inhibitor.
- Data Analysis:
 - Plot the initial velocities against substrate concentrations for each inhibitor concentration.
 - Use non-linear regression to fit the data to Michaelis-Menten models for different types of inhibition (competitive, non-competitive, uncompetitive).
 - Alternatively, use a Lineweaver-Burk plot to visualize the type of inhibition.
 - Determine the inhibition constant (K_i) for **(1-hydroxycyclohexyl)acetyl-CoA**.



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Figure 2: Workflow for determining the inhibitory kinetics of **(1-hydroxycyclohexyl)acetyl-CoA**.

Conclusion

(1-Hydroxycyclohexyl)acetyl-CoA is a commercially available synthetic molecule with potential applications in the study of acyl-CoA metabolism. While its discovery and history are not documented in the context of a natural product, its chemical structure points to its utility as a research tool, particularly for investigating the metabolism of xenobiotics with cyclohexyl groups and for probing the active sites of enzymes like 3-hydroxyacyl-CoA dehydrogenases. The experimental framework provided in this guide offers a starting point for researchers to explore the biochemical properties and potential pharmacological effects of this compound. Future studies could involve its use in cell-based assays to understand its effects on fatty acid oxidation in a more physiological context or in structural biology studies to elucidate its binding mode to target enzymes.

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